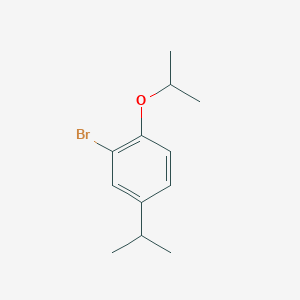

1-Bromo-2-isopropoxy-3-methoxybenzene

Overview

Description

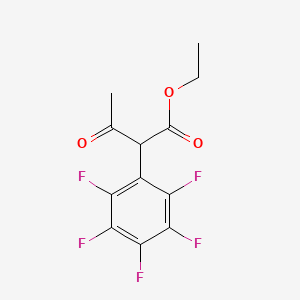

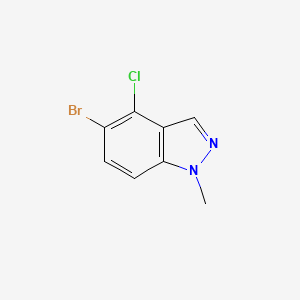

1-Bromo-2-isopropoxy-3-methoxybenzene is a chemical compound with the CAS Number: 442200-49-9 . It has a molecular weight of 245.12 . It is stored at a temperature between 2-8°C . The compound is in liquid form and is used as an intermediate in organic syntheses .

Molecular Structure Analysis

The molecular formula of this compound is C10H13BrO2 . The InChI code for this compound is 1S/C10H13BrO2/c1-7(2)13-10-8(11)5-4-6-9(10)12-3/h4-7H,1-3H3 .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It is stored at a temperature between 2-8°C .Scientific Research Applications

Environmental Analysis

Halogenated methoxybenzenes like 1-Bromo-2-isopropoxy-3-methoxybenzene have been studied for their presence in the environment. Research by Führer and Ballschmiter (1998) in the marine troposphere of the Atlantic Ocean identified a pattern of various halogenated anisoles, suggesting a mixed biogenic and anthropogenic origin. This study implies that compounds similar to this compound are part of the complex mixture of organohalogens in marine environments (Führer & Ballschmiter, 1998).

Chemical Synthesis and Properties

Toyota, Kawasaki, Nakamura, and Yoshifuji (2003) have utilized a related compound, 2-bromo-1,3-di-tert-butyl-5-methoxybenzene, to prepare sterically protected diphosphene and fluorenylidenephosphine. Their study highlights the potential of such compounds in the synthesis of low-coordinate phosphorus compounds, indicating a role in advanced chemical synthesis (Toyota et al., 2003).

Electrochemical Applications

Esteves, Ferreira, and Medeiros (2007) investigated the electrochemical reduction of compounds structurally related to this compound. Their research focused on the catalytic potential of these compounds in generating high yields of tetrahydrofuran derivatives, demonstrating their utility in electrochemistry (Esteves et al., 2007).

Aromatic Compounds in Fragrance Synthesis

Scrivanti, Bertoldini, Beghetto, and Matteoli (2008) explored the use of a compound similar to this compound in the synthesis of aromatic compounds used in fragrances. Their study demonstrates the relevance of such bromoanisoles in the production of valuable floral fragrances (Scrivanti et al., 2008).

Liquid Crystal Research

Bertini, Perrin, Sinou, Thozet, and Vill (2003) studied the reaction of pseudo-glucal with Grignard reagents derived from 1-bromo-4-methoxybenzene and similar compounds. This research indicates the application of such compounds in synthesizing chiral liquid crystals, which have significant potential in display technologies (Bertini et al., 2003).

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

Properties

IUPAC Name |

1-bromo-3-methoxy-2-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-7(2)13-10-8(11)5-4-6-9(10)12-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROLWOKMICXZCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=C1Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Bromobenzo[d][1,3]dioxol-4-yl)methanol](/img/structure/B6359391.png)

![5-Bromo-4-(methylthio)benzo[d][1,3]dioxole](/img/structure/B6359461.png)

![1-[(t-Butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B6359486.png)